molecular formula C20H14N2O3 B5866897 N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-2-phenylacetamide

N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-2-phenylacetamide

Numéro de catalogue B5866897
Poids moléculaire: 330.3 g/mol
Clé InChI: QWXWJYQYBCMNPB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-2-phenylacetamide, also known as DIBA, is a chemical compound that has gained significant attention in the scientific research community due to its potential as a therapeutic agent. DIBA is a small molecule inhibitor of the HIV-1 integrase, an enzyme that plays a crucial role in the replication of the HIV virus. In

Mécanisme D'action

N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-2-phenylacetamide inhibits the activity of the HIV-1 integrase enzyme by binding to the catalytic core domain of the enzyme. This prevents the integration of the viral DNA into the host genome, thereby inhibiting the replication of the virus. This compound has also been shown to inhibit the strand transfer activity of the integrase enzyme, which is essential for the integration process.
Biochemical and Physiological Effects:
This compound has been shown to be a potent inhibitor of the HIV-1 integrase enzyme, with an IC50 value of 0.7 μM. It has also been shown to be effective against HIV-1 strains that are resistant to other integrase inhibitors. In addition to its anti-HIV-1 activity, this compound has also been shown to have anti-inflammatory and anti-cancer properties.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-2-phenylacetamide is its potent activity against the HIV-1 integrase enzyme. It has also been shown to be effective against HIV-1 strains that are resistant to other integrase inhibitors. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to work with in lab experiments.

Orientations Futures

There are several future directions for research on N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-2-phenylacetamide. One area of research is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the investigation of the anti-cancer and anti-inflammatory properties of this compound. Additionally, there is a need for further studies on the safety and toxicity of this compound, as well as its potential as a therapeutic agent for other diseases such as Alzheimer's disease.

Méthodes De Synthèse

The synthesis of N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-2-phenylacetamide involves the condensation of 2-phenylacetic acid with 1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the pure compound.

Applications De Recherche Scientifique

N-(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)-2-phenylacetamide has been extensively studied for its potential as a therapeutic agent for HIV-1 infection. It has been shown to inhibit the integration of the HIV-1 proviral DNA into the host genome, thereby preventing the replication of the virus. This compound has also been shown to be effective against HIV-1 strains that are resistant to other integrase inhibitors. In addition to its anti-HIV-1 activity, this compound has also been investigated for its potential as a therapeutic agent for other diseases such as cancer and Alzheimer's disease.

Propriétés

IUPAC Name

N-(1,3-dioxobenzo[de]isoquinolin-6-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O3/c23-17(11-12-5-2-1-3-6-12)21-16-10-9-15-18-13(16)7-4-8-14(18)19(24)22-20(15)25/h1-10H,11H2,(H,21,23)(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXWJYQYBCMNPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=C3C=CC=C4C3=C(C=C2)C(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.